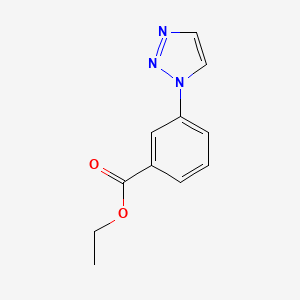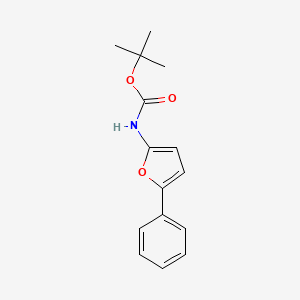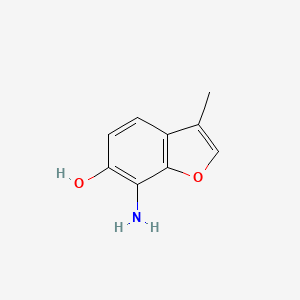
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is an organophosphorus compound that features two diphenylphosphine groups attached to a 1,2-phenylene core, which is further substituted with benzylthio groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) typically involves the following steps:
Formation of the 1,2-phenylene core: The starting material, 1,2-dibromobenzene, undergoes a substitution reaction with benzylthiol in the presence of a base such as sodium hydride to form 3,5-bis(benzylthio)-1,2-dibromobenzene.
Introduction of diphenylphosphine groups: The dibromide intermediate is then treated with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is used in homogeneous catalysis, particularly in reactions involving transition metals.
Material Science: Its metal complexes are investigated for their potential use in materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) exerts its effects primarily involves its ability to coordinate with metal centers. The diphenylphosphine groups serve as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The benzylthio groups can also participate in interactions with the metal, further influencing the reactivity and stability of the complexes formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)diphenylphosphine
- (3,5-Bis(1-imidazoly)pyridine)diphenylphosphine
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Uniqueness
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is unique due to the presence of both benzylthio and diphenylphosphine groups
Eigenschaften
Molekularformel |
C44H36P2S2 |
|---|---|
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
[2,4-bis(benzylsulfanyl)-6-diphenylphosphanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C44H36P2S2/c1-7-19-35(20-8-1)33-47-41-31-42(45(37-23-11-3-12-24-37)38-25-13-4-14-26-38)44(43(32-41)48-34-36-21-9-2-10-22-36)46(39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-32H,33-34H2 |
InChI-Schlüssel |
ACHMLTHQTDJDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)

![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)





